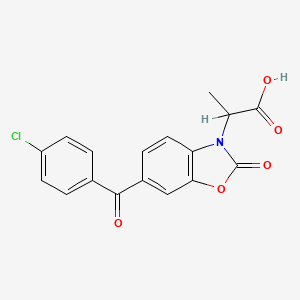

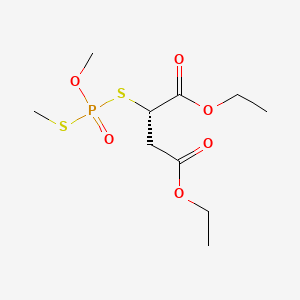

(1S,3S)-Isomalathion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3S)-Isomalathion: is a stereoisomer of isomalathion, an impurity that can form in malathion, a widely used organophosphate insecticide. This compound is of significant interest due to its higher toxicity compared to malathion. The structural difference between malathion and isomalathion lies in the connectivity of the sulfur and oxygen atoms around the phosphorus center, which significantly impacts its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (1S,3S)-Isomalathion can be synthesized through the thermal isomerization of malathion. This process involves heating malathion, which causes the rearrangement of the sulfur and oxygen atoms around the phosphorus center. The reaction typically requires controlled heating conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound is not common due to its status as an impurity rather than a primary product. understanding its formation is crucial for improving the purity of malathion in industrial settings. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and minimize the presence of isomalathion in malathion formulations .

Analyse Des Réactions Chimiques

Types of Reactions: (1S,3S)-Isomalathion undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the sulfur atoms to sulfoxides or sulfones.

Reduction: Reduction reactions can reverse the oxidation of sulfur atoms.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Nucleophiles: Alcohols, amines, or thiols can participate in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides or sulfones, while substitution reactions can yield a variety of organophosphorus compounds .

Applications De Recherche Scientifique

Chemistry: In chemistry, (1S,3S)-isomalathion is studied for its unique reactivity and as a model compound for understanding the behavior of organophosphates. It serves as a probe for investigating the mechanisms of nucleophilic substitution and oxidation reactions.

Biology: In biological research, this compound is used to study the inhibition of cholinesterase enzymes. Its higher toxicity compared to malathion makes it a valuable tool for understanding the interactions between organophosphates and biological targets .

Medicine: While this compound itself is not used therapeutically, its study helps in the development of antidotes and treatments for organophosphate poisoning. Understanding its mechanism of action aids in designing more effective medical interventions.

Industry: In the agricultural industry, knowledge of this compound formation is crucial for improving the safety and efficacy of malathion-based insecticides. Techniques to minimize its presence are essential for producing safer products .

Mécanisme D'action

(1S,3S)-Isomalathion exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition occurs because the compound forms a covalent bond with the active site serine of the enzyme, preventing the breakdown of acetylcholine. The accumulation of acetylcholine leads to overstimulation of cholinergic receptors, resulting in toxic effects .

Comparaison Avec Des Composés Similaires

Malathion: The parent compound, less toxic due to different connectivity of sulfur and oxygen atoms.

Parathion: Another organophosphate insecticide, more toxic than malathion but less studied than isomalathion.

Chlorpyrifos: A widely used organophosphate with a different mechanism of action and toxicity profile.

Uniqueness: (1S,3S)-Isomalathion is unique due to its specific stereochemistry and higher toxicity compared to malathion. Its formation as an impurity highlights the importance of controlling reaction conditions in the production of organophosphate insecticides .

Propriétés

Numéro CAS |

141264-05-3 |

|---|---|

Formule moléculaire |

C10H19O6PS2 |

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1 |

Clé InChI |

LPQDGVLVYVULMX-CLBCNEFWSA-N |

SMILES isomérique |

CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC |

SMILES canonique |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.